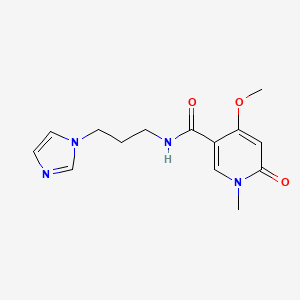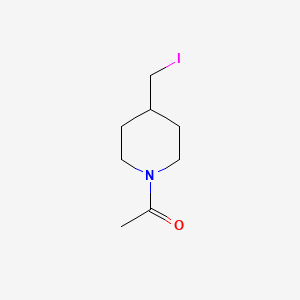
3-(1-(3-(4-クロロ-3-メチルフェニル)プロパノイル)アゼチジン-3-イル)イミダゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring a unique structure that combines a chlorinated aromatic ring, an azetidine ring, and an imidazolidine-2,4-dione moiety
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the azetidine and imidazolidine rings makes it a candidate for interacting with biological macromolecules.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
Target of Action
The primary target of 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is ADAMTS . ADAMTS is a group of enzymes that play a crucial role in the degradation of cartilage and disruption of cartilage homeostasis .
Mode of Action
3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione interacts with ADAMTS enzymes, inhibiting their activity . This inhibition results in the reduction of cartilage degradation and disruption of cartilage homeostasis .
Biochemical Pathways
The compound affects the biochemical pathways involving ADAMTS enzymes . By inhibiting these enzymes, it impacts the degradation of cartilage and disruption of cartilage homeostasis . The downstream effects of this interaction are yet to be fully understood.
Result of Action
The molecular and cellular effects of 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione’s action involve the inhibition of ADAMTS enzymes . This results in a decrease in the degradation of cartilage and disruption of cartilage homeostasis , potentially providing therapeutic benefits in conditions such as osteoarthritis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions One common synthetic route starts with the chlorination of 3-methylphenylpropanoic acid to introduce the chloro group This is followed by the formation of the azetidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine-2,4-dione moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-3-methylbenzoic acid.
Reduction: Conversion to 3-(1-(3-(4-chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-diol.
Substitution: Introduction of various functional groups such as methoxy or tert-butyl groups.
類似化合物との比較
Similar Compounds
3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.
3-(1-(3-(4-Bromo-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione: The presence of a bromo group instead of a chloro group can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
The uniqueness of 3-(1-(3-(4-Chloro-3-methylphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the azetidine and imidazolidine rings provide a rigid framework that can interact with biological macromolecules in unique ways.
特性
IUPAC Name |
3-[1-[3-(4-chloro-3-methylphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-6-11(2-4-13(10)17)3-5-14(21)19-8-12(9-19)20-15(22)7-18-16(20)23/h2,4,6,12H,3,5,7-9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIXTDIVPMLFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C(=O)CNC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate](/img/structure/B2584703.png)

![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2584709.png)
![3-(BENZENESULFONYL)-7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2584710.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2584712.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2584715.png)


![2-{5-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2584720.png)



